molecular formula C11H19NO2 B13072279 3-(Azepan-2-YL)pentane-2,4-dione

3-(Azepan-2-YL)pentane-2,4-dione

Cat. No.: B13072279
M. Wt: 197.27 g/mol
InChI Key: BHRIGSNMXWJYLL-UHFFFAOYSA-N
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Description

3-(Azepan-2-yl)pentane-2,4-dione is a chemical compound with the molecular formula C11H19NO2 It is a derivative of pentane-2,4-dione, where an azepane ring is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-2-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with azepane under specific conditions. One common method is the Finkelstein reaction, where chloro derivatives are converted into more reactive iodo derivatives using highly polar organic solvents . This method allows for the efficient synthesis of 3-substituted derivatives of pentane-2,4-dione.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of industrially used ketones, such as methyl isobutyl ketone, as solvents can facilitate the azeotropic removal of water from the reaction mixture, enabling the application of moisture-sensitive alkylating agents .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(Azepan-2-yl)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, it can undergo keto-enol tautomerism, where the compound interconverts between keto and enol forms. This interconversion is facilitated by the transfer of a proton and involves transition states that are non-planar . Additionally, the compound can react with urea in acidic conditions to form hydroxypyrimidines, a process that involves acid-catalyzed attack on the keto-enol form followed by cyclization .

Comparison with Similar Compounds

3-(Azepan-2-yl)pentane-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-(azepan-2-yl)pentane-2,4-dione

InChI

InChI=1S/C11H19NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h10-12H,3-7H2,1-2H3

InChI Key

BHRIGSNMXWJYLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCCN1)C(=O)C

Origin of Product

United States

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